

Validated LC-MS/MS Method for Tolinapant Quantification

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Compound Focus: Tolinapant

CAS No.: 1799328-86-1

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The following method was developed and validated to support Phase I/II clinical trials for **Tolinapant** (ASTX660) [1] [2].

Validation Parameter	Result / Condition
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Range	1 - 500 ng/mL ($r^2 = 0.999$) [1] [2]
Extraction Method	Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether [2]
Chromatography Column	Acquity BEH C18 (1.7 μ M, 50 mm \times 2.1 mm i.d.) [1] [2]
Mobile Phase	0.1% formic acid in water + 0.1% formic acid in acetonitrile (gradient elution) [2]
Mass Spectrometry	Positive turbo ion spray ionisation; Multiple Reaction Monitoring (MRM) mode [1] [2]
Tolinapant MRM Transition	540.5 \rightarrow 439.3 [2]
Internal Standard	d4-tolinapant [1] [2]
Mean Extraction Recovery	85.1% - 94.4% [1] [2]

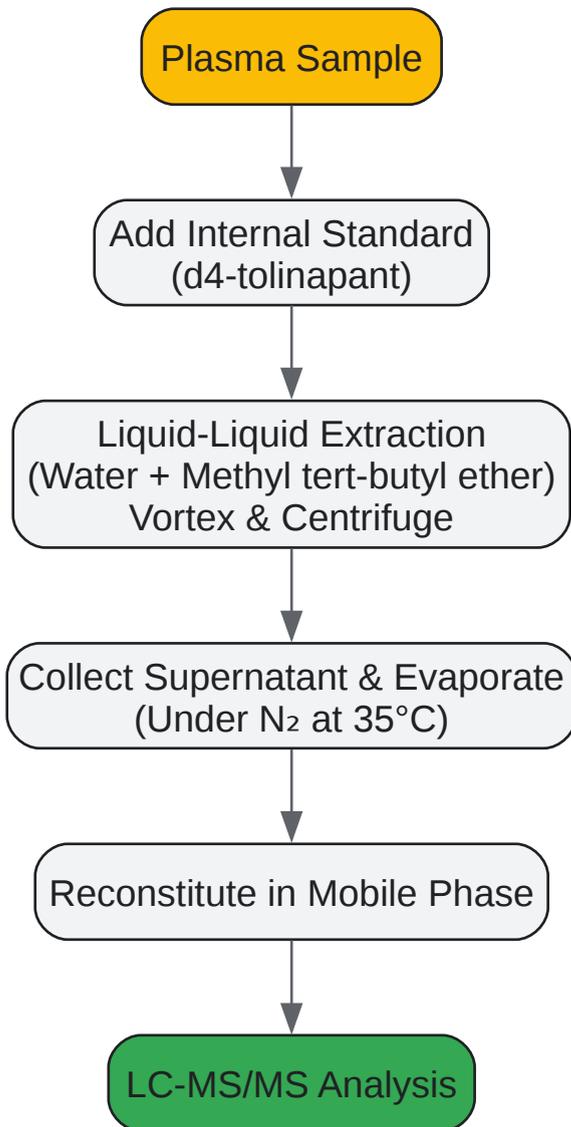
Validation Parameter	Result / Condition
Matrix Effect	Negligible [1] [2]
Intra-/Inter-day Precision (CV)	< 11.4% [1] [2]

Detailed Experimental Protocol

Here is the step-by-step sample preparation and analysis procedure as described in the validated method [2]:

- **Sample Preparation:** Thaw plasma samples at room temperature and vortex mix.
- **Internal Standard Addition:** Add internal standard working solution (d4-**tolinapant**, 30–100 ng/mL) to all test samples. Add only the solvent (acetonitrile:water, 50:50 v/v) to blank samples.
- **Liquid-Liquid Extraction:**
 - Add 100 µL of water and 700 µL of methyl tert-butyl ether to each sample.
 - Vortex mix for 3 minutes, starting at 1500 rpm and increasing to 1800 rpm.
 - Centrifuge the samples at 2500 rpm for 5 minutes.
- **Evaporation and Reconstitution:**
 - Transfer 100 µL of the supernatant (organic layer).
 - Evaporate to dryness under a stream of nitrogen at 35°C.
 - Reconstitute the dry residue in acetonitrile:water (10:90, v/v) containing 0.2% formic acid.
- **LC-MS/MS Analysis:**
 - **Injection Volume:** 5 µL.
 - **Chromatography:** Use the specified gradient elution program on the BEH C18 column at ambient temperature.
 - **Detection:** Perform MS detection using the stated MRM transitions for **tolinapant** and its internal standard.

This workflow can be visualized in the following diagram:



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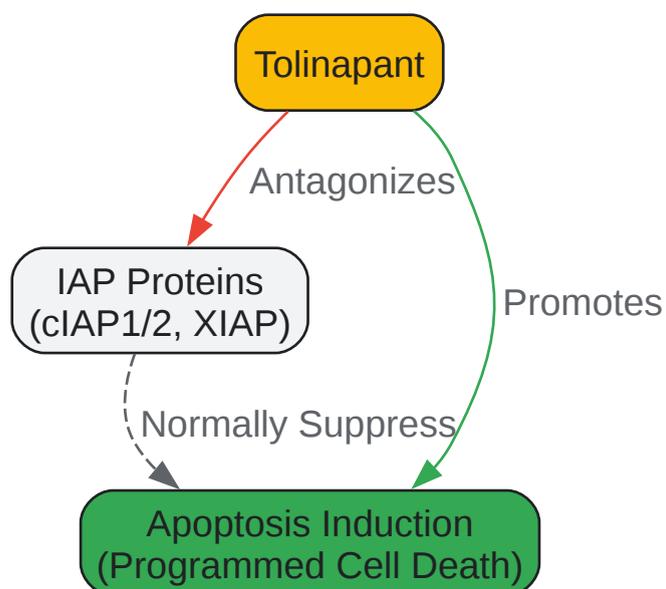
FAQs and Troubleshooting Guide

Question / Issue	Explanation / Solution
The recovery of 85.1-94.4% seems low. Is this acceptable?	Yes. Recovery does not need to be 100%, but it should be consistent, precise, and reproducible. This validated range of 85.1% to 94.4% is considered excellent for a bioanalytical method and indicates highly consistent extraction efficiency [1] [2].

Question / Issue	Explanation / Solution
What could cause recovery to fall outside this validated range?	Inconsistent technique during the liquid-liquid extraction or evaporation steps is a common cause. Ensure the vortex mixing time and speed, as well as the nitrogen flow rate and temperature during evaporation, are strictly followed.
The method shows negligible matrix effects. Why is this important?	Matrix effects can suppress or enhance the ion signal of the analyte, leading to inaccurate quantification. "Negligible matrix effects" means the method is highly selective and that co-extracted substances from plasma do not interfere with the measurement of tolinapant, ensuring the accuracy of the results [1] [2].
What is the role of the d4-tolinapant Internal Standard?	The stable isotope-labeled internal standard (d4-tolinapant) corrects for variability in sample preparation (like extraction efficiency) and instrument analysis. Its nearly identical chemical properties to tolinapant mean any losses or fluctuations affect both equally, improving the precision and accuracy of the quantification.

Pathway and Optimization Context

To provide a broader context for researchers, **Tolinapant** is a non-peptidomimetic dual antagonist of cellular (cIAP) and X-linked (XIAP) Inhibitor of Apoptosis proteins. It promotes apoptosis (programmed cell death) in cancer cells by inhibiting these key regulatory proteins [3] [4] [5]. The following diagram outlines this core mechanism of action.



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